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Cat. No.: B1591591
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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
4-Bromo-2-formylbenzoic acid. Designed for researchers, scientists, and professionals in
drug development, this document delves into the theoretical and practical aspects of the
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent
to this compound. While experimental spectra for 4-Bromo-2-formylbenzoic acid are not
readily available in public databases, this guide presents predicted spectroscopic data based
on established principles and analysis of structurally analogous compounds. Furthermore, it
offers detailed, field-proven protocols for the acquisition of such data.

Introduction

4-Bromo-2-formylbenzoic acid is a trifunctional aromatic compound of interest in organic
synthesis, serving as a versatile building block for the construction of more complex molecules
in medicinal chemistry and materials science. Its structure incorporates a carboxylic acid, an
aldehyde, and a bromine substituent on a benzene ring, each contributing unique electronic
and steric features that influence its reactivity and spectroscopic properties. Accurate
interpretation of its spectroscopic data is paramount for confirming its identity, assessing its
purity, and understanding its chemical behavior.
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Predicted Spectroscopic Data

Due to the absence of publicly archived experimental spectra for 4-Bromo-2-formylbenzoic
acid, the following data are predicted based on the analysis of similar compounds, including 4-
bromobenzoic acid and 4-formylbenzoic acid. These predictions are intended to serve as a
reference for researchers working with this molecule.

Predicted *H NMR Data

The predicted *H NMR spectrum of 4-Bromo-2-formylbenzoic acid in a solvent like DMSO-ds
is expected to exhibit three distinct signals in the aromatic region, in addition to the acidic
proton of the carboxylic acid and the aldehydic proton.

Predicted Chemical

Shift (ppm) Multiplicity Integration Assighment
~13.5 Singlet (broad) 1H -COOH

~10.2 Singlet 1H -CHO

~8.2 Doublet 1H Ar-H

~8.0 Doublet of doublets 1H Ar-H

~7.8 Doublet 1H Ar-H

o Causality behind Predictions: The chemical shifts are predicted based on the additive effects
of the electron-withdrawing carboxyl and formyl groups and the bromine atom on the
aromatic ring. The aldehydic proton is expected at a significantly downfield shift due to the
deshielding effect of the carbonyl group. The carboxylic acid proton signal is typically broad
and highly deshielded. The aromatic protons will exhibit splitting patterns based on their
coupling with neighboring protons.

Predicted **C NMR Data

The predicted 3C NMR spectrum will show eight distinct signals corresponding to the carbon
atoms in 4-Bromo-2-formylbenzoic acid.
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Predicted Chemical Shift (ppm) Assignment

~192 -CHO

~166 -COOH

~140 C-Ar (quaternary)

~136 C-Ar (quaternary)
~134 C-Ar

~132 C-Ar

~130 C-Ar

~128 C-Ar (quaternary, C-Br)

o Expertise-Driven Rationale: The carbonyl carbons of the aldehyde and carboxylic acid are
the most downfield signals. The chemical shifts of the aromatic carbons are influenced by the
electronic effects of the three different substituents. The carbon bearing the bromine atom is
predicted based on the known effects of halogen substitution on aromatic rings.

Expected Infrared (IR) Spectroscopy Data

The IR spectrum of 4-Bromo-2-formylbenzoic acid is expected to show characteristic
absorption bands for its functional groups.
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Expected Wavenumber
(cm™)

Functional Group

Vibrational Mode

3300-2500 (broad) O-H Stretching (Carboxylic acid)
~1700 C=0 Stretching (Carboxylic acid)
~1685 C=0 Stretching (Aldehyde)
~1600, ~1475 Cc=C Stretching (Aromatic ring)
~1200-1300 C-O Stretching (Carboxylic acid)
~800.900 o Bending (Aromatic, out-of-
plane)
~600-700 C-Br Stretching

» Trustworthiness of Predictions: These expected vibrational frequencies are based on well-

established correlations in infrared spectroscopy for the respective functional groups. The

broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The two distinct C=0

stretching frequencies for the carboxylic acid and aldehyde are anticipated due to their

different electronic environments.

Expected Mass Spectrometry (MS) Data

In an electron ionization (El) mass spectrum, 4-Bromo-2-formylbenzoic acid (molecular

weight: 229.02 g/mol ) is expected to show a characteristic isotopic pattern for the molecular

ion due to the presence of bromine (7°Br and 8!Br in approximately a 1:1 ratio).
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miz Interpretation
229/231 Molecular ion peak [M]*
212/214 [M-OH]*

200/202 [M-CHOJ*

182/184 [M-COOH]*

151 [M-Br]*

123 [M-Br-COJ*

o Authoritative Grounding: The fragmentation pattern is predicted based on the known
fragmentation pathways of aromatic carboxylic acids and aldehydes. The loss of small,
stable neutral molecules like hydroxyl radicals, carbon monoxide, and the carboxyl group are
common fragmentation routes.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data
for a compound such as 4-Bromo-2-formylbenzoic acid. These protocols are designed to be
self-validating by including necessary calibration and verification steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra.
Methodology:
e Sample Preparation:
o Accurately weigh approximately 5-10 mg of 4-Bromo-2-formylbenzoic acid.

o Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-de or CDCIs3) in a
clean, dry NMR tube. The choice of solvent is critical; DMSO-de is often preferred for
carboxylic acids to ensure the observation of the acidic proton.

o Ensure complete dissolution, using gentle vortexing if necessary.
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e Instrument Setup:
o Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

o Tune and shim the instrument to the specific sample to optimize magnetic field
homogeneity.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.
o Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 15 ppm).
o Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

o Integrate the signals and reference the spectrum to the residual solvent peak or an
internal standard (e.g., TMS).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.
o Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
o Alarger number of scans will be required due to the lower natural abundance of 13C.

o Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Place a small amount of the solid sample directly onto the ATR crystal.

o Data Acquisition:
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[e]

Record a background spectrum of the clean, empty ATR crystal.

o

Apply pressure to the sample to ensure good contact with the crystal.

[¢]

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 32) to improve
the signal-to-noise ratio.

[¢]

The data is usually collected over a range of 4000 to 400 cm~1.

» Data Processing:

o The software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron lonization - EIl):

Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe for solid samples or after separation by gas chromatography (GC-MS) if
the compound is sufficiently volatile and thermally stable.

lonization:

o Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce
ionization and fragmentation.

Mass Analysis:

o The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., a quadrupole).

Detection:
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o An electron multiplier detects the ions, and the signal is processed to generate a mass
spectrum.

Visualizations

Caption: Molecular structure of 4-Bromo-2-formylbenzoic acid.
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Caption: Experimental workflows for spectroscopic analysis.
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e To cite this document: BenchChem. [Spectroscopic Data of 4-Bromo-2-formylbenzoic Acid: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591591/docs#spectroscopic-data-of-4-bromo-2-
formylbenzoic-acid-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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